5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through reactions with reagents like methanol and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Fluorophenyl)-4-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of both 2-fluorophenyl and 4-fluorophenyl groups in the compound provides unique electronic and steric properties, which may influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack these specific substituents.
Properties
Molecular Formula |
C24H19F2NO3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(4-fluorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO3/c1-30-18-12-6-15(7-13-18)14-27-22(19-4-2-3-5-20(19)26)21(23(28)24(27)29)16-8-10-17(25)11-9-16/h2-13,22,28H,14H2,1H3 |
InChI Key |
GGHVOOLGZDGBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4F |
Origin of Product |
United States |
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